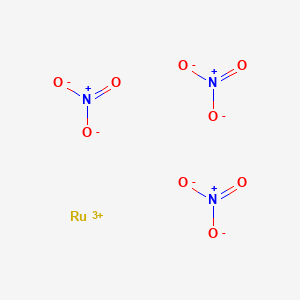
4-Carboxyphenylglycylaminoacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carboxyphenylglycylaminoacetonitrile (CPGAA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a derivative of glycine and is known for its ability to act as a substrate for enzymes. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Carboxyphenylglycylaminoacetonitrile is not fully understood, but it is believed to act as a substrate for enzymes. The compound has been shown to bind to enzymes, which can then catalyze the breakdown of the compound. This process can lead to the production of various metabolites, which can then be further studied.
Efectos Bioquímicos Y Fisiológicos
4-Carboxyphenylglycylaminoacetonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, including amidases and deaminases. The compound has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Carboxyphenylglycylaminoacetonitrile in lab experiments is its ability to act as a substrate for enzymes. This property makes it a useful tool for studying enzyme kinetics and the mechanism of action of enzymes. However, the compound may have limitations in certain experiments, such as those involving cell culture or animal models.
Direcciones Futuras
There are many potential future directions for the study of 4-Carboxyphenylglycylaminoacetonitrile. One direction is the development of new synthesis methods that can produce the compound more efficiently. Another direction is the study of the compound's potential applications in various fields, including medicine and biotechnology. Additionally, further research is needed to fully understand the mechanism of action of 4-Carboxyphenylglycylaminoacetonitrile and its potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 4-Carboxyphenylglycylaminoacetonitrile can be achieved using different methods, including the use of glycine as a starting material. One common method involves the reaction of glycine with cyanogen bromide, followed by the addition of an amine to the resulting intermediate. The resulting product is then purified using various techniques, including column chromatography.
Aplicaciones Científicas De Investigación
4-Carboxyphenylglycylaminoacetonitrile has been studied for its potential applications in various fields of scientific research. It has been used as a substrate for enzymes, including amidases and deaminases. The compound has also been used to study the mechanism of action of enzymes and has been shown to be a useful tool in enzyme kinetics studies.
Propiedades
Número CAS |
19065-92-0 |
|---|---|
Nombre del producto |
4-Carboxyphenylglycylaminoacetonitrile |
Fórmula molecular |
C11H11N3O3 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
4-[[2-(cyanomethylamino)-2-oxoethyl]amino]benzoic acid |
InChI |
InChI=1S/C11H11N3O3/c12-5-6-13-10(15)7-14-9-3-1-8(2-4-9)11(16)17/h1-4,14H,6-7H2,(H,13,15)(H,16,17) |
Clave InChI |
ILTWRLHXJMWZHP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NCC(=O)NCC#N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NCC(=O)NCC#N |
Otros números CAS |
19065-92-0 |
Sinónimos |
4-carboxyphenylglycylaminoacetonitrile p-carboxyphenylglycylaminoacetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)









